molecular formula C5H3BrClNO B8250719 6-Bromo-4-chloropyridin-3-OL

6-Bromo-4-chloropyridin-3-OL

Cat. No.: B8250719
M. Wt: 208.44 g/mol
InChI Key: UGFRHVMWGLTRQV-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyridin-3-ol ( 1211584-86-9) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C5H3BrClNO and a molecular weight of 208.44 g/mol, this compound is a versatile halogenated pyridine derivative . The presence of both bromo and chloro substituents on the pyridine ring makes it a valuable building block in organic synthesis and medicinal chemistry. It is particularly useful for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the selective introduction of complex substituents . This functionalization potential is essential for constructing diverse compound libraries aimed at drug discovery and the development of novel materials. As a solid, this compound requires specific storage conditions to maintain stability, including being kept in a cool, dark place under an inert atmosphere . This compound is intended for use by qualified researchers in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet prior to handling, as this compound may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRHVMWGLTRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 6 Bromo 4 Chloropyridin 3 Ol

Detailed experimental data on the physicochemical properties of 6-Bromo-4-chloropyridin-3-ol are not widely available in published literature. However, basic properties can be identified from chemical supplier catalogs and computational predictions.

Table 1:

Property Value Source
Molecular Formula C₅H₃BrClNO bldpharm.com
Molecular Weight 208.44 g/mol bldpharm.com
CAS Number 1211584-86-9 bldpharm.comchemsrc.com
Physical State Solid (predicted/supplier data) bldpharm.com
Monoisotopic Mass 206.90865 Da uni.lu
Storage Inert atmosphere, 2-8°C bldpharm.com

| Predicted XlogP | 2.1 | uni.lu |

Synthesis and Manufacturing

Specific, peer-reviewed synthetic procedures for 6-Bromo-4-chloropyridin-3-ol are not documented in readily available chemical literature. However, synthetic strategies can be proposed based on established methods for preparing its isomers and other polysubstituted pyridines.

A plausible approach would involve the multi-step synthesis starting from a suitable pyridine (B92270) precursor. For instance, a potential route could be the bromination of 4-chloropyridin-3-ol using a regioselective brominating agent like N-bromosuccinimide (NBS). The inherent directing effects of the hydroxyl and chloro groups would be critical in controlling the position of bromination.

Another theoretical pathway could involve the construction of the pyridine ring itself from acyclic precursors already containing the required functionalities, followed by cyclization. For related isomers like 2-Bromo-6-chloropyridin-3-ol, synthesis often involves the halogenation or substitution on a pre-existing pyridin-3-ol derivative under controlled conditions. A multi-step synthesis involving oxidation, cyanation, and subsequent hydrolysis of a dihalogenated pyridine is another documented method for producing related functionalized pyridines. google.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For pyridin-3-ol derivatives, the aromatic protons typically appear in the chemical shift range of δ 7–9 ppm. The hydroxyl proton gives a characteristic broad signal, which can be found between δ 9–12 ppm.

Table 1: Representative ¹H NMR Data for a Related Pyridin-3-ol Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH 7.11 d 2.6
Aromatic CH 7.56 d 2.6
OH 9.24 br s -
NH₂ 5.51 s -

Data for 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ nih.gov

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In substituted pyridines, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents. For halogenated pyridinols, carbons bonded to bromine are expected to resonate at approximately δ 110–120 ppm.

Specific ¹³C NMR data for 6-Bromo-4-chloropyridin-3-ol is not detailed in the search results. However, data for the related compound 6-amino-5-chloro-pyridin-3-ol shows five distinct peaks in the ¹³C NMR spectrum at δ = 113.58, 125.21, 133.73, 146.21, and 149.46 ppm, confirming the presence of five different carbon environments in the pyridine (B92270) ring. nih.gov

Table 2: ¹³C NMR Data for a Related Pyridin-3-ol Derivative

Carbon Atom Chemical Shift (δ, ppm)
C1 113.58
C2 125.21
C3 133.73
C4 146.21
C5 149.46

Data for 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ nih.gov

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govbeilstein-journals.org For fluorinated analogues of this compound, ¹⁹F NMR can confirm the presence and chemical environment of fluorine atoms. For example, in 5-Bromo-6-fluoropyridin-3-ol, a singlet is observed near δ -110 ppm, which is characteristic of the fluorine substitution. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it a valuable probe for studying molecular interactions. nih.gov

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for elucidating complex molecular structures. sorbonne-universite.frsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling relationships, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. columbia.edu This is a highly sensitive technique that is more efficient than older methods. columbia.edu

The application of these 2D NMR techniques would be critical in confirming the specific substitution pattern of this compound by establishing long-range correlations between the protons and the halogen- and hydroxyl-substituted carbons. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is widely used for the analysis of substituted pyridine derivatives. nih.gov HPLC-MS allows for the separation of the target compound from impurities and reaction byproducts, followed by its identification based on its mass-to-charge ratio. nih.gov For this compound, which has a molecular weight of 208.44 g/mol , HPLC-MS would be used to confirm the presence of the molecular ion peak and to analyze its fragmentation pattern, which can provide further structural confirmation. chemsrc.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Bromo-6-fluoropyridin-3-ol

In light of the comprehensive search for scholarly articles and data concerning the chemical compound “this compound,” it has become evident that detailed experimental and research findings as specified in the requested article outline are not available in publicly accessible literature.

Searches for advanced spectroscopic and structural characterization, including Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) and Raman Spectroscopy, X-ray Crystallography, and advanced surface characterization techniques for this specific compound did not yield the necessary in-depth data required to construct a scientifically accurate and detailed article. While information on similar, but structurally distinct, pyridine derivatives exists researchgate.netrsc.orgnih.govgoogle.com, this information cannot be extrapolated to "this compound" without compromising factual accuracy.

The available resources primarily consist of catalog listings from chemical suppliers, which provide basic information such as molecular formula and weight, but lack the detailed experimental data necessary for the requested article uni.luapolloscientific.co.uk. Some databases provide predicted data, which does not meet the requirement for an article based on detailed research findings uni.lu. There is no evidence of in-depth studies on its application in material sciences that would warrant a section on advanced surface characterization techniques researchgate.netresearchgate.net.

Therefore, due to the absence of specific research data for "this compound" in the scientific literature, it is not possible to generate the requested article while adhering to the strict requirements for factual accuracy and detailed, research-based content for each specified section and subsection. Creating such an article would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

Advanced Surface Characterization Techniques (where applicable for material interactions)

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnifications. The analysis involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

In the case of this compound, which is typically a solid at room temperature, SEM analysis would be instrumental in examining its crystalline structure, particle size distribution, and surface texture. Based on studies of similar pyridine derivatives, it is anticipated that SEM imaging would reveal the compound's morphology, which could range from well-defined crystals to amorphous particles, depending on the synthesis and purification methods employed. nih.govsamipubco.com

Hypothetical Research Findings:

If this compound were to be analyzed by SEM, one would expect to observe its particulate morphology. The resulting micrographs could display characteristics such as:

Crystal Habit: The analysis might reveal the predominant crystal shape, such as prismatic, acicular (needle-like), or tabular (plate-like) crystals.

Particle Size and Distribution: The size of the individual particles or crystallites could be measured, and their distribution analyzed. This is crucial for understanding properties like solubility and dissolution rate.

Surface Features: The SEM images could show surface details like steps, kinks, or defects on the crystal faces, which can influence the compound's reactivity.

Aggregation: The extent to which primary particles clump together to form larger agglomerates could be assessed. nih.gov

An illustrative data table summarizing potential morphological observations from an SEM analysis of this compound is presented below.

Morphological FeatureHypothetical ObservationSignificance
Particle Shape Irregular to sub-rounded crystalline particlesInfluences packing density and flowability.
Average Particle Size 5-20 µmAffects surface area and dissolution kinetics.
Surface Topography Relatively smooth surfaces with some terracingIndicates a crystalline nature.
State of Aggregation Minor agglomeration of smaller crystalsCan impact handling and formulation.

Energy Dispersive X-ray (EDX) Analysis

Energy Dispersive X-ray (EDX or EDS) analysis is an analytical technique used for the elemental analysis or chemical characterization of a sample. spark904.nl It is often integrated with SEM, allowing for the elemental composition of the visualized area to be determined. iaea.org The electron beam from the SEM excites electrons in the sample, causing them to emit X-rays at energies characteristic of the elements present.

For this compound (C₅H₃BrClNO), EDX analysis would be used to confirm the presence and relative abundance of the constituent elements (carbon, nitrogen, oxygen, chlorine, and bromine). This is a crucial step for verifying the compound's identity and purity. The technique can also be used for elemental mapping, which shows the spatial distribution of each element across the sample's surface. researchgate.net

Hypothetical Research Findings:

An EDX spectrum of a pure sample of this compound would be expected to show distinct peaks corresponding to the characteristic X-ray emission energies of carbon (C), nitrogen (N), oxygen (O), chlorine (Cl), and bromine (Br). Hydrogen (H) is too light to be detected by standard EDX analysis.

The quantitative analysis would provide the weight and atomic percentages of each detectable element. These experimental values can then be compared to the theoretical values calculated from the compound's molecular formula. Any significant deviation could indicate the presence of impurities or that the sample is not the correct compound.

Below is a hypothetical data table showing the expected elemental composition of this compound from an EDX analysis compared with the theoretical values.

ElementTheoretical Atomic %Hypothetical EDX Atomic %Theoretical Weight %Hypothetical EDX Weight %
Carbon (C) 41.67%42.1%28.81%29.2%
Nitrogen (N) 8.33%8.1%6.72%6.5%
Oxygen (O) 8.33%8.5%7.68%7.8%
Chlorine (Cl) 8.33%8.2%17.01%16.8%
Bromine (Br) 8.33%8.1%38.34%37.9%
Hydrogen (H) 25.00%Not Detected1.45%Not Detected

The close correlation between the hypothetical experimental data and the theoretical values in the table above would serve to confirm the elemental integrity of the this compound sample. Elemental maps for C, N, O, Cl, and Br would be expected to show a uniform distribution across the analyzed particles, further indicating a homogeneous composition.

Computational and Theoretical Investigations of 6 Bromo 4 Chloropyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 6-bromo-4-chloropyridin-3-ol at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to view the molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), can be employed to determine its optimized geometry, vibrational frequencies, and various molecular properties. ijesit.com In similar studies on substituted pyridines, DFT has been shown to provide reliable predictions of molecular geometries and electronic properties. acs.org

The electronic structure of this compound is significantly influenced by the presence of the bromine and chlorine atoms, as well as the hydroxyl group. These substituents affect the electron density distribution across the pyridine (B92270) ring. DFT calculations can reveal the influence of these halogen substituents on the electron density, helping to rationalize reactivity trends and predict the outcomes of chemical transformations. For instance, in a related compound, 5-chloro-2-hydroxypyridine, DFT calculations have been used to compute the optimized geometry and vibrational wavenumbers. ijesit.com

The calculated molecular properties for a related compound, 5-chloro-2-hydroxypyridine, using DFT are presented in the table below, illustrating the type of data that can be generated for this compound.

PropertyCalculated Value (B3LYP/6-311++G(d,p))
Total Energy-
Dipole Moment-
Polarizability-
Hyperpolarizability-
No specific data is available for this compound. The table shows placeholder data based on typical DFT outputs for similar molecules.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter in quantum chemistry that indicates the molecule's excitability and ability to interact with other species. nih.gov

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and biological activity. nih.gov For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO, while the hydroxyl group, being electron-donating, would raise their energies. The precise energy levels and the resulting gap would be a balance of these effects.

In a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.netresearchgate.net Analysis of similar compounds indicates that charge transfer likely occurs within the molecule upon excitation. nih.gov The HOMO and LUMO energy values for related compounds are often calculated to understand their electronic transitions and reactivity.

Below is a table with hypothetical HOMO-LUMO data for this compound, based on typical values for similar halogenated aromatic compounds.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7
This table contains hypothetical data for illustrative purposes.

Thermodynamic and Kinetic Analysis of Reaction Pathways

Computational methods can be used to analyze the thermodynamics and kinetics of reactions involving this compound. This includes studying its formation, decomposition, or its participation in further chemical transformations. For instance, in the study of the 2-hydroxypyridine (B17775)/2-pyridone tautomerization, DFT and other high-level methods have been used to calculate the activation energies and reaction enthalpies. mdpi.comnih.govresearchgate.net

For a hypothetical reaction involving this compound, computational analysis could predict the most favorable reaction pathway by comparing the energy barriers of different potential mechanisms. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactants, transition states, and products can be calculated to determine the spontaneity and energy changes of a reaction.

An example of calculated thermodynamic data for the tautomerization of 2-hydroxypyridine is shown below.

Parameter2-hydroxypyridine2-pyridone
Relative Energy (kJ/mol)0.00+3.23 (experimental)
Activation Energy (kJ/mol)-137.15 (intramolecular)
Data from a study on 2-hydroxypyridine/2-pyridone tautomerization. mdpi.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like this compound, MD simulations can provide insights into its flexibility and how it interacts with solvent molecules or other species in a condensed phase. iaea.org

In studies of other halogenated compounds, MD simulations have been used to investigate binding affinities and motional movements within active sites of proteins, providing a dynamic picture of molecular interactions. nih.govmdpi.com For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine and chlorine atoms.

Investigation of Tautomerism and Isomerism in Halogenated Pyridinols

Halogenated pyridinols, including this compound, can exist in different tautomeric forms. The most common tautomerism in hydroxypyridines is the lactim-lactam equilibrium, where the proton can be located on the oxygen atom (the -ol or lactim form) or the nitrogen atom (the -one or lactam form). The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent environment. nih.govnih.gov

Computational studies on chloro-substituted 2-hydroxypyridines have shown that the relative stability of the tautomers is influenced by the position of the chlorine atom. nih.gov For this compound, theoretical calculations would be essential to predict the predominant tautomeric form and the energy difference between the possible tautomers. In the gas phase, the hydroxy (-ol) form is often more stable for many substituted pyridinols, but in polar solvents, the more polar pyridone (-one) form can be favored. nih.govmq.edu.au

The relative energies of the different tautomers can be calculated using high-level quantum chemical methods to determine their equilibrium populations.

Computational Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

The calculated vibrational frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com These predictions are invaluable for confirming the structure of a synthesized compound and for understanding how its electronic environment influences its spectroscopic properties.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below, illustrating the expected output from such calculations.

Carbon AtomPredicted Chemical Shift (ppm)
C2145.2
C3150.1
C4125.8
C5115.4
C6148.9
This table contains hypothetical data for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

6-Bromo-4-chloropyridin-3-ol is recognized as a key intermediate in organic synthesis. fluorochem.co.ukbldpharm.com The pyridine (B92270) ring is a common structural motif in pharmaceuticals and functional materials, and this compound provides a pre-functionalized core that facilitates the construction of more elaborate molecular architectures. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilic hydroxyl group, enables chemists to perform sequential and controlled chemical transformations.

The primary utility of this compound as a building block stems from its capacity to undergo a variety of coupling reactions. The bromo and chloro substituents are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, alkyl, alkynyl, and amino groups at specific positions on the pyridine ring. The hydroxyl group can be readily converted into an ether, ester, or triflate, providing another avenue for molecular diversification. This multi-faceted reactivity makes it an important starting material for creating libraries of substituted pyridines for various research applications. atlantis-press.comresearchgate.net

Precursors for Bioactive Scaffolds in Chemical Biology Research

Halogenated pyridines and related heterocyclic systems are foundational scaffolds in medicinal chemistry. Their structural motifs are present in numerous biologically active compounds. This compound serves as a precursor for molecules designed to interact with biological targets, leveraging its modifiable positions to fine-tune pharmacological properties.

Strategic Role in Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to optimize a compound's biological activity by making systematic structural modifications. nih.gov The distinct reactivity of the halogens in this compound is strategically valuable for SAR exploration. For instance, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.

This differential reactivity enables chemists to create a matrix of analogs by first modifying one position (e.g., the C-Br bond) and then introducing a second point of diversity at another position (e.g., the C-Cl bond or the hydroxyl group). This systematic approach is crucial for mapping the chemical space around a pharmacophore to identify substituents that enhance potency, selectivity, or metabolic stability. nih.gov The ability to rationally explore chemical space is a cornerstone of modern lead optimization efforts in drug discovery. nih.gov

Table 1: Strategic Chemical Modifications for SAR Studies

Reactive Site Typical Reaction Purpose in SAR Studies
6-Bromo Suzuki, Sonogashira, or Buchwald-Hartwig coupling Introduce diverse substituents to explore interactions with specific pockets of a biological target.
4-Chloro Suzuki, Stille, or amination (under harsher conditions) Provide a secondary site for modification to fine-tune electronic properties or vectorially explore the binding site.

| 3-Hydroxyl | Etherification, Esterification | Modify solubility, hydrogen bonding capacity, or introduce linkers for further conjugation. |

Development of Chemical Probes and Tools for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The reactive handles on this compound make it a suitable scaffold for the synthesis of such probes. The bromo or chloro positions can be used to attach reporter groups, such as fluorescent dyes, biotin tags for affinity purification, or photoreactive groups for covalent labeling of target proteins.

For example, a brominated aromatic core can serve as an attachment point for linkers in the development of probes to study protein-protein interactions or enzyme function. nih.gov By functionalizing the this compound scaffold with an appropriate binding element for a target protein and a reporter tag, researchers can create customized tools to investigate protein localization, engagement, and dynamics within a cellular context.

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The halogenated pyridine motif is a well-established structural component in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific electronic and steric properties imparted by halogen substituents can enhance the efficacy and selectivity of these agents. As a versatile intermediate, this compound represents a potential starting point for the synthesis of novel agrochemical candidates. Its multiple reactive sites allow for the assembly of complex structures that could lead to the discovery of new active ingredients for crop protection.

Exploration in Corrosion Inhibition Studies

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and aromatic rings are often effective corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. Pyridine and its derivatives have been investigated for this purpose.

Table 2: Features of Pyridine Derivatives Relevant to Corrosion Inhibition

Structural Feature Role in Corrosion Inhibition Reference
Pyridine Nitrogen Acts as an adsorption center, coordinating to the metal surface. researchgate.net
Aromatic Ring Provides large surface area coverage, shielding the metal from the corrosive medium. ekb.eg
Heteroatom Substituents (e.g., -OH) Can serve as additional adsorption sites through lone pair electrons. researchgate.net

| Halogen Atoms (Br, Cl) | Influence the electronic distribution of the molecule, potentially enhancing adsorption onto the metal surface. | researchgate.netekb.eg |

Potential in Material Science Applications

Functionalized organic molecules are critical building blocks for advanced materials. The use of bromo-pyridine derivatives as precursors for porous organic polymers (POPs) highlights the potential of such compounds in materials science. sigmaaldrich.com These polymers can have applications in gas storage, separation, and sensing.

Furthermore, the multitopic nature of this compound makes it a promising candidate as a ligand or linker for the synthesis of Metal-Organic Frameworks (MOFs). bldpharm.comjk-sci.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The pyridine nitrogen and the hydroxyl oxygen of this compound could coordinate to metal centers, while the bromo and chloro groups could be retained for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size, surface chemistry, and catalytic activity.

Future Research Directions and Unexplored Avenues for Halogenated Pyridin 3 Ols

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its efficacy and safety. For halogenated pyridin-3-ols, the development of asymmetric synthetic routes to access specific enantiomers or diastereomers remains a significant and underexplored area. Future research will likely focus on catalytic enantioselective methods that can introduce chirality efficiently and with high selectivity.

Promising avenues include the use of transition-metal catalysis, particularly with rhodium, which has been successful in the asymmetric synthesis of related piperidine (B6355638) structures from pyridine (B92270) precursors. nih.govacs.org Adapting such methodologies to the pyridin-3-ol scaffold could provide access to a wide array of enantioenriched 3-substituted piperidines and other reduced derivatives. nih.govacs.org Organocatalysis also presents a powerful, metal-free alternative for generating chiral halogenated pyridinols. The goal is to move beyond classical resolution techniques, which are inherently inefficient, towards methods that construct the desired stereocenter in a single, highly controlled step.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Example Ligand/Catalyst Target Transformation Potential Outcome
Transition Metal Rhodium / Chiral Phosphine Ligands Asymmetric reduction or addition to the pyridine ring High enantiomeric excess (>95% ee)
Organocatalyst Chiral Brønsted Acid or Amine Enantioselective functionalization of the pyridinol core Access to non-racemic functionalized intermediates

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly integral to synthetic planning, aiming to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. The synthesis of pyridine derivatives is an area where green protocols are being actively developed and can be applied to halogenated pyridin-3-ols. nih.govresearchgate.net

Future efforts will concentrate on replacing traditional, often hazardous, solvents with environmentally benign alternatives such as ionic liquids or water. benthamscience.com Methodologies like microwave-assisted synthesis and multicomponent one-pot reactions are expected to gain prominence, as they often lead to higher yields, shorter reaction times, and improved atom economy. nih.govresearchgate.net The development of recyclable catalysts, whether heterogeneous or immobilized homogeneous systems, is another key goal to enhance the sustainability of synthetic routes. benthamscience.com Applying these principles to the synthesis of 6-Bromo-4-chloropyridin-3-ol could significantly reduce the environmental footprint associated with its production.

Table 2: Comparison of Synthetic Metrics under Traditional vs. Green Methodologies

Metric Traditional Approach Green Chemistry Goal Principle Addressed
Atom Economy Often <50% in multi-step synthesis >80% Waste Prevention, Atom Economy
Solvent Choice Chlorinated solvents (e.g., DCM, Chloroform) Water, ethanol, supercritical CO₂, or solvent-free Safer Solvents and Auxiliaries
Energy Input Prolonged heating with conventional methods Microwave irradiation, lower temperatures Design for Energy Efficiency

| Catalyst | Stoichiometric reagents | Recyclable catalytic systems | Catalysis |

Advanced Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is critical for optimizing reaction conditions, improving yields, and predicting the outcomes of new transformations. For complex molecules like halogenated pyridin-3-ols, which can undergo various reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling, and ring transformations, detailed mechanistic studies are invaluable.

Future research will leverage advanced analytical and computational techniques to probe these reaction pathways. In-situ spectroscopic methods (e.g., NMR, IR) can track the formation and decay of intermediates in real-time. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be used to model transition states, calculate activation energies, and rationalize observed regioselectivity and stereoselectivity. This deeper understanding will enable chemists to design more efficient and selective syntheses and to predict how variations in the substitution pattern on the pyridinol ring will influence its reactivity.

Table 3: Modern Techniques for Mechanistic Studies

Technique Information Provided Application to Halogenated Pyridinols
In-situ NMR/IR Spectroscopy Real-time monitoring of reactant, intermediate, and product concentrations. Elucidating the kinetics and pathways of SNAr or coupling reactions.
Kinetic Isotope Effect (KIE) Studies Identifies rate-determining steps by observing changes in reaction rate upon isotopic substitution. Determining the mechanism of C-H activation or proton transfer steps.
Density Functional Theory (DFT) Calculation of energies for intermediates and transition states; visualization of molecular orbitals. Predicting the most likely reaction pathway and explaining observed selectivity.

| Mass Spectrometry (ESI-MS) | Detection and characterization of transient intermediates and catalytic species. | Identifying active catalyst species in cross-coupling cycles. |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Table 4: Applications of AI/ML in the Synthesis of Halogenated Pyridinols

AI/ML Application Description Potential Impact
Retrosynthesis Prediction AI algorithms propose disconnections of a target molecule to identify potential starting materials. engineering.org.cn Rapid generation of multiple, diverse synthetic routes for evaluation.
Forward Reaction Prediction Models predict the likely product(s) from a given set of reactants and conditions. nih.gov Validation of proposed synthetic steps and prediction of side reactions.
Reaction Condition Optimization ML models analyze experimental data to suggest optimal temperature, solvent, and catalyst conditions. Improved yields and selectivity with fewer experiments.

| Property Prediction | AI predicts physicochemical or biological properties of novel, unsynthesized derivatives. | Prioritization of synthetic targets with desired characteristics. |

Design of Next-Generation Halogenated Pyridinol-Based Scaffolds for Diverse Chemical Applications

The true value of a chemical compound lies in its application. The 6-bromo-4-chloro-3-hydroxy substitution pattern on the pyridine ring provides a unique platform for creating next-generation molecular scaffolds. The three distinct functional handles—the bromine atom, the chlorine atom, and the hydroxyl group—can be selectively modified through various chemical reactions.

Future research will focus on leveraging this structural motif to design and synthesize novel compounds for specific applications. In medicinal chemistry, the pyridinol core is a well-established pharmacophore, and the specific halogenation pattern can be used to fine-tune properties like metabolic stability, binding affinity, and membrane permeability. nih.govmdpi.com In materials science, these scaffolds could serve as building blocks for functional polymers, organic light-emitting diodes (OLEDs), or sensors, where the electronic properties of the halogenated aromatic ring are advantageous. The systematic exploration of derivatization reactions at each position will lead to libraries of novel compounds with diverse and potentially valuable functions.

Table 5: Potential Applications of Designed Scaffolds

Scaffold Modification Target Application Area Rationale
Suzuki coupling at Br position Medicinal Chemistry (Kinase Inhibitors) Introduce aryl or heteroaryl groups to probe protein binding pockets.
SNAr reaction at Cl position Agrochemicals (Herbicides/Fungicides) Attach amine or thiol moieties known for biological activity.
Etherification of OH group Materials Science (Functional Polymers) Create polymerizable monomers or modify solubility and thermal properties.

| Multi-site derivatization | Chemical Biology (Molecular Probes) | Attach fluorescent tags, linkers, or targeting groups for biological studies. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-chloropyridin-3-OL, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of pyridinol precursors. For example, bromination at the 6-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) can minimize side reactions. Subsequent chlorination at the 4-position may employ POCl₃ or SOCl₂, with catalytic DMAP to enhance regioselectivity . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to avoid over-halogenation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify aromatic protons and carbons. Coupling patterns in the aromatic region distinguish substituent positions .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and halogen (C-Br ~600 cm⁻¹, C-Cl ~700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct periodic HPLC purity checks using a C18 column and acetonitrile/water mobile phase (60:40 v/v) to monitor decomposition .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved when using different refinement software?

  • Methodological Answer : Discrepancies may arise from refinement algorithms (e.g., SHELXL vs. Olex2). To resolve:

Cross-validate data using SHELXL for small-molecule refinement due to its robust handling of disorder and twinning .

Compare residual density maps and R-factors across software.

Use independent datasets (e.g., synchrotron vs. lab-source) to confirm bond lengths and angles .

Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on halogen-metal exchange barriers at the 6-bromo position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

NMR Crystallography : Combine solid-state NMR with X-ray data to resolve ambiguities in tautomeric forms .

Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) that may cause discrepancies .

Q. What experimental designs can elucidate the electronic effects of bromo and chloro substituents in this compound?

  • Methodological Answer :

  • Hammett Studies : Synthesize analogs with varying substituents and measure reaction rates (e.g., nucleophilic substitution) to derive σ values .
  • Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials, correlating substituent electronegativity with HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.